1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)-
Description
The compound 1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- features a benzimidazole core substituted at the 2-position with a furanyl-phenyl group bearing an amino((1-methylethyl)imino)methyl moiety and at the 5-position with a carboximidamide group.
Synthesis pathways for similar benzimidazole derivatives often involve functionalization at the 2-position. For instance, describes the preparation of a related compound via condensation of 1H-benzoimidazole-5-carboxylic acid with a secondary amine, yielding a product with 34% efficiency . Analytical characterization (e.g., LC, HRMS) confirms structural integrity, as seen in Example 167, where a methanesulfonamide-substituted analog was synthesized . The target compound’s furanyl-phenyl substituent may enhance π-π stacking interactions, while the carboximidamide group contributes to hydrogen bonding, influencing solubility and target binding .
Properties
CAS No. |
216308-21-3 |
|---|---|
Molecular Formula |
C25H28N6O |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N'-propan-2-yl-2-[5-[4-(N'-propan-2-ylcarbamimidoyl)phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C25H28N6O/c1-14(2)28-23(26)17-7-5-16(6-8-17)21-11-12-22(32-21)25-30-19-10-9-18(13-20(19)31-25)24(27)29-15(3)4/h5-15H,1-4H3,(H2,26,28)(H2,27,29)(H,30,31) |
InChI Key |
DQVBVVUZUSBLHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)C(=NC(C)C)N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of benzimidazole amidine derivatives typically follows a sequence:
- Construction of the benzimidazole core, often via condensation of o-phenylenediamines with suitable carbonyl or nitrile precursors.
- Introduction of nitrile groups at the 5-position of benzimidazole.
- Conversion of nitrile groups to amidine functionalities through amidoxime intermediates.
- Functionalization of the 2-position with substituted aryl or heteroaryl groups, such as furanyl and phenyl rings bearing amino and imino substituents.
This approach allows for structural diversity and fine-tuning of biological activity.
Preparation of Benzimidazole Carbonitrile Precursors
A key intermediate in the synthesis is the benzimidazole carbonitrile, which can be prepared by:
Condensation of 3-amino-4-(N-substituted amino)benzonitriles with sodium metabisulfite adducts of aryl aldehydes in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~120°C) for several hours. This step forms the benzimidazole ring with a nitrile substituent at the 5-position.
Alternative methods include microwave-assisted synthesis using 1,2-phenylenediamines and substituted amides in acidic media (e.g., 70% HCl) at elevated temperatures (100-150°C), which can accelerate benzimidazole formation.
Conversion of Nitrile to Amidoxime and Amidine Derivatives
The nitrile group at the 5-position is converted to amidine via an amidoxime intermediate:
Treatment of benzimidazole carbonitriles with hydroxylamine hydrochloride and a strong base such as potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature for 24 hours yields the amidoxime derivatives.
The amidoxime intermediates can then be further transformed into amidines by reduction or other suitable chemical transformations, depending on the target structure.
This step is crucial to introduce the carboximidamide (amidine) functionality, which is important for biological activity.
Functionalization of the 2-Position with Substituted Aryl and Furanyl Groups
The 2-position of the benzimidazole ring is functionalized by:
Condensation reactions involving aryl aldehydes or their sodium metabisulfite adducts with amino-substituted benzimidazoles.
Use of bases such as sodium hydride in DMF to facilitate nucleophilic substitution or coupling reactions to install substituted phenyl and furanyl groups bearing amino and imino substituents.
Control of reaction temperature (typically 10-50°C, preferably 25-35°C) and solvent choice (polar aprotic solvents like DMF, ethers, esters, or nitriles) is critical for optimal yields and purity.
Purification and Salt Formation
The final benzimidazole amidine compounds are often purified by crystallization or precipitation techniques.
Formation of mesylate or hydrochloride salts improves compound stability and purity, with purification steps involving solvent removal under reduced pressure, acid treatment, and extraction with organic solvents such as dichloromethane.
High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >95% purity.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1. Benzimidazole ring formation | Condensation | 3-amino-4-(N-substituted amino)benzonitriles + sodium metabisulfite adducts of aryl aldehydes | DMF | 120°C | 3-4 h | Polar aprotic solvent, heating |
| 2. Nitrile to amidoxime conversion | Nucleophilic addition | Hydroxylamine hydrochloride + KOtBu | DMSO | Room temp | 24 h | Amidoxime intermediate formation |
| 3. Amidoxime to amidine conversion | Reduction or substitution | Various reducing agents or acid treatment | Variable | Variable | Variable | Final amidine installation |
| 4. 2-Position functionalization | Coupling/condensation | Aryl aldehydes, bases (NaH) | DMF or mixed solvents | 10-50°C | Several hours | Control of temperature and solvent critical |
| 5. Purification and salt formation | Crystallization, acid-base treatment | Mesylate or hydrochloride salts | Organic solvents (e.g., dichloromethane) | Ambient to 65°C | Hours | Enhances purity and stability |
Research Findings and Optimization Notes
The choice of solvent and base significantly affects reaction yield and purity. Polar aprotic solvents such as DMF and DMSO are preferred for their ability to dissolve both organic and inorganic reagents and stabilize intermediates.
Temperature control is essential to avoid side reactions and degradation, with mild to moderate temperatures favored during functionalization steps.
Microwave-assisted synthesis offers a rapid alternative for benzimidazole ring formation, reducing reaction times from hours to minutes while maintaining yields.
Amidoxime derivatives serve as prodrugs to improve bioavailability of amidine compounds, addressing the cationic charge-related absorption issues.
Purification by salt formation (mesylate, hydrochloride) and crystallization ensures high purity (>95%) suitable for pharmaceutical applications.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The amidine (-C(=N-)N-) and secondary amine groups in the structure participate in alkylation and acylation.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated amidine derivative | 72% | |
| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated benzimidazole | 65% |
-
Mechanistic Insight : Alkylation occurs at the amidine nitrogen due to its nucleophilic character, while acylation targets the secondary amine on the isopropyl group .
Nucleophilic Substitution at the Benzimidazole Core
The benzimidazole ring undergoes electrophilic substitution, particularly at the C-4 and C-7 positions.
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | Nitro-substituted derivative |
| Halogenation | Br₂, FeCl₃, CHCl₃ | C-7 | Brominated analog |
-
Key Data : Nitration proceeds regioselectively due to electron-donating effects of the amidine group.
Cross-Coupling Reactions
The furan and phenyl substituents enable transition-metal-catalyzed coupling.
| Reaction Type | Catalysts/Reagents | Bond Formed | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | C–C (furan-phenyl) | Biaryl-linked analogs |
| Sonogashira | Pd/CuI, terminal alkyne | C–C (furan-alkyne) | Fluorescent probes |
-
Example : Suzuki coupling with 4-bromophenylboronic acid yields extended π-conjugated systems for optoelectronic studies .
Acid-Base Reactions
The amidine group acts as a Brønsted base, forming salts with acids.
| Acid | Product | pKa (Amidine) | Solubility |
|---|---|---|---|
| HCl | Dihydrochloride salt | ~10.2 | Water-soluble |
| H₂SO₄ | Sulfate complex | - | Low solubility in organic solvents |
Coordination Chemistry
The amidine and furan groups act as ligands for metal ions.
| Metal Ion | Coordination Site | Complex Structure | Application |
|---|---|---|---|
| Cu²⁺ | Amidino N, furan O | Square-planar | Catalytic oxidation |
| Pd²⁺ | Benzimidazole N | Octahedral | Cross-coupling catalysis |
Redox Reactions
The compound undergoes reduction at the amidine group.
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, RT | Secondary amine |
| H₂/Pd-C | Ethanol, 50°C | Tetrahydropyrimidine derivative |
-
Outcome : Reduced forms show enhanced metabolic stability.
Photochemical Reactions
UV irradiation induces furan ring opening.
| Wavelength | Product | Quantum Yield |
|---|---|---|
| 254 nm | Dicarbonyl intermediate | Φ = 0.12 |
| 365 nm | Stable isomer | Φ = 0.03 |
Bioconjugation Reactions
The amidine group reacts with activated carboxylic acids.
| Partner | Coupling Agent | Product Use |
|---|---|---|
| Fluorescein | EDC/NHS | Fluorescent labeling |
| PEG-NHS | DIPEA | Solubility enhancement |
-
Efficiency : Conjugation yields exceed 80% in PBS buffer (pH 7.4).
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : Research indicates that the compound induces apoptosis in cancer cells by causing cell cycle arrest and modulating key regulatory proteins involved in the apoptotic pathway. For instance, compounds derived from the benzimidazole structure have been reported to downregulate cyclin-dependent kinases (CDK2) and upregulate pro-apoptotic proteins, leading to increased DNA strand breaks and apoptosis in leukemia cells .
- Case Studies : In a study involving leukemic cells, a derivative of 1H-benzimidazole demonstrated an IC50 value of 3 µM, indicating significant cytotoxicity. Further investigations revealed that this compound could effectively suppress tumor growth in vivo, showcasing its potential as a chemotherapeutic agent .
Antiviral Properties
The antiviral capabilities of benzimidazole derivatives are noteworthy, particularly against viruses such as hepatitis C:
- Inhibitory Effects : Compounds similar to the one discussed have been evaluated for their ability to inhibit viral replication. For example, certain benzimidazole derivatives exhibited EC50 values as low as 0.028 nM against hepatitis C virus non-structural proteins, highlighting their potential as antiviral agents .
- Diverse Viral Targets : Other studies have shown that benzimidazole derivatives can inhibit various viruses, including enteroviruses and herpes simplex virus (HSV), making them versatile candidates for further development in antiviral therapies .
Anti-inflammatory Activity
The anti-inflammatory effects of benzimidazole derivatives are also significant:
- Mechanism : These compounds have been found to exhibit cyclooxygenase (COX) inhibitory activity, which is crucial for reducing inflammation. For instance, specific derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
- Clinical Relevance : In experimental models, certain benzimidazole compounds significantly reduced edema and pain indicators, suggesting their utility in treating inflammatory conditions .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives extend to both antibacterial and antifungal activities:
- Broad Spectrum : Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, one derivative exhibited minimal inhibitory concentrations (MICs) of 8 µg/mL against Streptococcus faecalis and Staphylococcus aureus .
- Fungal Inhibition : Additionally, certain benzimidazole derivatives have shown moderate antifungal activity against Candida albicans and Aspergillus niger, further supporting their application in treating infections caused by resistant pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:
- Chemical Modifications : Variations in substituents on the benzimidazole ring significantly influence biological activity. For instance, modifications that enhance lipophilicity have been linked to improved membrane penetration and bioavailability .
- Computational Studies : Molecular docking studies have provided insights into the binding affinities and interactions of these compounds with target proteins, aiding in the design of more potent derivatives .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interference with cellular pathways: Affecting processes like cell division, signaling, or metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 2-Position
The 2-position of benzimidazole is highly modifiable, with substituents dictating biological and chemical behavior. Key comparisons include:
- Chloromethyl derivatives : highlights 2-(chloromethyl)-1H-benzimidazole (Derivatives 32–39), where the chloromethyl group enhances reactivity for further alkylation or nucleophilic substitution. This contrasts with the target compound’s stable furanyl-phenyl group, which may reduce electrophilic reactivity but improve aromatic interactions .
- Carboxylic acid derivatives: Oxidation of 2-hydroxymethyl benzimidazoles yields benzimidazole-2-carboxylic acids (Derivatives 40–46).
Aromatic and Heterocyclic Modifications
- Chloro-substituted analogs : describes compounds like 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline , where the chloro group increases electronegativity and lipophilicity. In contrast, the target compound’s furan ring introduces oxygen-based polarity, which may alter pharmacokinetic profiles .
- Biphenyl systems: Compound D98 () features a biphenyl-carbamimidoyl group, providing extended conjugation and hydrogen-bonding capacity.
Salt Forms and Solubility
- Dihydrochloride salts: details 2-(4-(aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride, which improves aqueous solubility via ionization. The target compound’s free base form may require formulation adjustments for bioavailability .
Spectroscopic Characterization
FTIR and NMR data () confirm structural features in analogs:
- FTIR : NH stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) are consistent across benzimidazole derivatives. The target compound’s furan C-O-C stretch (~1250 cm⁻¹) would distinguish it from chloro or alkyl-substituted analogs .
- ¹H NMR : The isopropyl group in the target compound (δ ~1.2 ppm, doublet) contrasts with chloro-substituted analogs (e.g., δ ~7.5 ppm for aromatic protons adjacent to Cl) .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties. The compound 1H-benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- represents a novel addition to this class of compounds. This article explores its biological activity based on recent research findings.
Chemical Structure
The compound's structure can be broken down into two main components: the benzimidazole core and the substituent groups that enhance its biological activity. The presence of the carboximidamide and furanyl moieties contributes to its pharmacological profile.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of benzimidazole derivatives. For instance, a series of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives demonstrated significant in vitro activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing those of standard treatments like metronidazole and albendazole .
Antimicrobial Properties
Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. Research indicates that compounds with benzimidazole scaffolds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed notable activity against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating MIC values lower than those of established antibiotics such as ciprofloxacin .
Antiviral Activity
The antiviral potential of benzimidazoles is also noteworthy. Some derivatives have been reported to inhibit hepatitis C virus (HCV) replication with EC50 values in the low nanomolar range, indicating strong antiviral properties . This suggests that the structural modifications in the benzimidazole nucleus can lead to enhanced antiviral efficacy.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely linked to their chemical structure. The SAR studies have shown that:
- Substituents at various positions on the benzimidazole ring significantly influence activity.
- Compounds bearing electron-withdrawing groups tend to exhibit improved potency against various pathogens.
- The presence of functional groups such as amines and furans can enhance solubility and bioavailability, crucial for therapeutic effectiveness .
Case Studies
Several case studies illustrate the effectiveness of specific benzimidazole derivatives:
- Compound 4 : Found to be broadly effective against multiple protozoan species, showcasing its potential as a new antiparasitic agent.
- Compound 28 : Demonstrated an MIC value of 3.12 μg/ml against A. niger, highlighting its antifungal capabilities .
- Compound 107 : Exhibited potent inhibitory effects on HCV with an EC50 of 0.028 nM, marking it as a promising candidate for antiviral therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing derivatives of 1H-benzimidazole-5-carboximidamide?
- Answer : The synthesis typically involves multi-step condensation reactions. For example, intermediates such as substituted benzimidazole cores are functionalized via reactions with furanyl-containing phenyl groups. A key step includes amidine formation using reagents like isocyanides or sulfonyl ketenimines (e.g., N-sulfonylketenimines reacting with aminobenzimidazole derivatives) . Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving yields >60%, as demonstrated in studies of analogous benzimidazole derivatives .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Answer : A combination of spectroscopic and spectrometric methods is required:
- 1H/13C NMR : To resolve aromatic protons (δ 7.2–8.3 ppm for benzimidazole) and substituent environments (e.g., furanyl protons at δ 6.5–7.5 ppm) .
- ESI-MS : For molecular ion validation (e.g., [M+H]+ at m/z 404.1497 observed in related benzimidazole-carboxamide derivatives) .
- IR Spectroscopy : To confirm functional groups like C=N (1600 cm⁻¹) and amidine stretches .
Q. How do solvent and pH conditions influence the stability of the carboximidamide group during synthesis?
- Answer : The carboximidamide moiety is sensitive to hydrolysis under acidic or strongly basic conditions. Stability is enhanced in aprotic solvents (e.g., DMF, DMSO) at neutral pH. For example, studies on analogous amidines show decomposition rates <5% in DMSO at 25°C over 24 hours .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational NMR data for this compound?
- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- DFT Calculations : To predict chemical shifts under specific solvent conditions (e.g., DMSO-d6) .
- Variable-Temperature NMR : To identify tautomeric equilibria in the benzimidazole core .
- Comparative Analysis : Cross-referencing with structurally characterized analogs (e.g., derivatives with resolved crystal structures) .
Q. What experimental approaches are effective in probing the structure-activity relationship (SAR) of this compound’s bioactivity?
- Answer : SAR studies require systematic modification of substituents (e.g., furanyl, isopropylimino groups) followed by bioassays. For example:
- Functional Group Replacement : Substituting the isopropylimino group with cyclopropyl or methylbenzimidazole moieties to assess potency changes .
- In Vitro Assays : Testing derivatives against target enzymes (e.g., kinase inhibition) with IC50 comparisons .
Q. How can researchers optimize reaction yields in multi-step syntheses involving furanyl-benzimidazole coupling?
- Answer : Key factors include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of furanyl and phenyl groups .
- Intermediate Purification : Column chromatography to isolate key intermediates (e.g., N-sulfonylamidines) .
- Stoichiometric Control : Limiting excess reagents to reduce side reactions (e.g., over-alkylation) .
Q. What computational tools are recommended for predicting binding modes of this compound with biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations are used to model interactions. For example:
- Target Preparation : High-resolution crystal structures (PDB) for docking accuracy .
- Binding Energy Scoring : MM-GBSA to rank derivatives based on ΔG values .
Key Considerations for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
